

# Sapanisertib: A Comparative Analysis of Clinical Trial Performance in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sapanisertib*

Cat. No.: *B612132*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Sapanisertib** (also known as TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2, has been the subject of numerous clinical trials across a range of malignancies. This guide provides a comprehensive comparison of **Sapanisertib**'s clinical trial results with alternative therapies, supported by detailed experimental data and methodologies.

## The PI3K/AKT/mTOR Signaling Pathway and Sapanisertib's Mechanism of Action

**Sapanisertib** exerts its therapeutic effect by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.<sup>[1][2][3]</sup> **Sapanisertib**'s dual inhibition of both mTORC1 and mTORC2 complexes offers a more complete blockade of this pathway compared to earlier mTOR inhibitors, known as rapalogs, which primarily target mTORC1.<sup>[4]</sup>

[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Sapanisertib** on mTORC1 and mTORC2.

## **Sapanisertib in Refractory Metastatic Renal Cell Carcinoma (mRCC)**

A key area of investigation for **Sapanisertib** has been in patients with mRCC who have progressed on standard therapies.

### **Experimental Protocol: NCT03097328**

This Phase II, multicenter, single-arm trial evaluated the efficacy of **Sapanisertib** in patients with treatment-refractory mRCC.[5][6][7][8]

- Patient Population: Patients with mRCC of any histology that had progressed on standard therapies, including prior mTOR inhibitors.
- Intervention: **Sapanisertib** administered orally at a dose of 30 mg once weekly.[5][7]
- Primary Endpoint: Objective Response Rate (ORR) according to RECIST 1.1 criteria.[5][7][9]
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[9]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the NCT03097328 clinical trial.

## Sapanisertib Performance and Comparison with Alternatives in Refractory mRCC

The NCT03097328 trial demonstrated minimal activity of **Sapanisertib** monotherapy in this heavily pre-treated patient population.[\[5\]](#)[\[6\]](#)[\[7\]](#) The following tables compare the efficacy and safety of **Sapanisertib** with other approved therapies for refractory mRCC.

Table 1: Efficacy of **Sapanisertib** vs. Alternative Therapies in Refractory mRCC

| Therapy                 | Trial       | Objective Response Rate (ORR)                | Median Progression-Free Survival (PFS) (months)                    | Median Overall Survival (OS) (months) |
|-------------------------|-------------|----------------------------------------------|--------------------------------------------------------------------|---------------------------------------|
| Sapanisertib            | NCT03097328 | 5.3% <a href="#">[5]</a> <a href="#">[7]</a> | 2.5 <a href="#">[5]</a> <a href="#">[7]</a>                        | Not Reported                          |
| Everolimus              | RECORD-1    | 1%                                           | 4.9 <a href="#">[10]</a>                                           | 14.8                                  |
| Axitinib                | AXIS        | 19%                                          | 6.7                                                                | 20.1                                  |
| Cabozantinib            | METEOR      | 17% <a href="#">[11]</a>                     | 7.4 <a href="#">[11]</a>                                           | 21.4                                  |
| Lenvatinib + Everolimus | Phase II    | 43% <a href="#">[11]</a>                     | 14.6 <a href="#">[5]</a> <a href="#">[11]</a> <a href="#">[12]</a> | 25.5 <a href="#">[12]</a>             |

Table 2: Common Grade 3/4 Adverse Events of **Sapanisertib** vs. Alternative Therapies in Refractory mRCC

| Therapy                 | Most Common Grade 3/4 Adverse Events                               |
|-------------------------|--------------------------------------------------------------------|
| Sapanisertib            | Hyperglycemia, Maculopapular Rash, Asthenia, Stomatitis            |
| Everolimus              | Stomatitis, Anemia, Hyperglycemia, Fatigue, Pneumonitis[10]        |
| Axitinib                | Hypertension, Diarrhea, Fatigue, Hand-foot syndrome[7][13]         |
| Cabozantinib            | Hypertension, Diarrhea, Fatigue, Palmar-plantar erythrodysesthesia |
| Lenvatinib + Everolimus | Diarrhea, Fatigue, Hypertension, Stomatitis                        |

## Sapanisertib in Combination Therapies for Advanced Solid Tumors

Given its modest single-agent activity in some settings, **Sapanisertib** has been explored in combination with other anti-cancer agents to enhance its efficacy.

### Experimental Protocol: NCT03017833 (Sapanisertib + Metformin)

This Phase I dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of **Sapanisertib** in combination with metformin in patients with advanced solid tumors harboring mTOR/AKT/PI3K pathway alterations.[4][10][14][15][16]

- Patient Population: Patients with advanced/metastatic, recurrent, or refractory solid tumors. [15]
- Intervention: **Sapanisertib** (3mg or 4mg daily) combined with metformin (500mg - 1500mg, once to three times daily). A 14-day titration period for metformin was included in the first cycle.[4][14][16]
- Primary Endpoint: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[14][15]

- Secondary Endpoint: Preliminary anti-tumor efficacy per RECIST 1.1.[10][14]

## Experimental Protocol: NCT02159989 (Sapanisertib + Ziv-aflibercept)

This Phase I trial investigated the safety and best dose of **Sapanisertib** in combination with ziv-aflibercept, a VEGF inhibitor, in patients with recurrent, metastatic, or unresectable solid tumors.[17]

- Patient Population: Patients with recurrent, metastatic, or unresectable solid tumors.
- Intervention: **Sapanisertib** administered orally on days 2-4, 9-11, 16-18, and 23-25 of a 28-day cycle, in combination with ziv-aflibercept administered intravenously on days 1 and 15. [17]
- Primary Endpoint: Evaluate safety, tolerability, and determine the MTD.[17]
- Secondary Endpoint: Early indication of efficacy by tumor size evaluation.[17]

## Sapanisertib Combination Therapy Performance

Table 3: Efficacy of **Sapanisertib** Combination Therapies in Advanced Solid Tumors

| Combination                    | Trial       | Patient Population    | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|--------------------------------|-------------|-----------------------|-------------------------------|----------------------------|
| Sapanisertib + Metformin       | NCT03017833 | Advanced Solid Tumors | 17%                           | 60%[4]                     |
| Sapanisertib + Ziv-aflibercept | NCT02159989 | Advanced Solid Tumors | 4%                            | 78%                        |

## Sapanisertib in Rapalog-Resistant Pancreatic Neuroendocrine Tumors (PNETs)

**Sapanisertib** was also evaluated in patients with advanced PNETs who had progressed on prior rapalog therapy.

## Experimental Protocol: ECOG-ACRIN EA2161 (NCT02893930)

This was a two-stage, Phase II trial of **Sapanisertib** in patients with rapalog-resistant PNETs.

- Patient Population: Patients with rapalog-resistant advanced pancreatic neuroendocrine tumors.
- Intervention: **Sapanisertib** 3 mg administered orally once daily in 28-day cycles.
- Primary Endpoint: Objective tumor response.

The trial was terminated after the first stage as no objective responses were observed.

## Comparison with Alternatives in Rapalog-Resistant PNETs

For patients with PNETs progressing after rapalog therapy, several options exist.

Table 4: Efficacy of Alternative Therapies in Advanced PNETs

| Therapy                      | Trial     | Objective Response Rate (ORR)         | Median Progression-Free Survival (PFS) (months) |
|------------------------------|-----------|---------------------------------------|-------------------------------------------------|
| Everolimus                   | RADIANT-3 | -                                     | 11.0                                            |
| Sunitinib                    | Phase III | 9.3%                                  | 11.4                                            |
| PRRT (177Lu-DOTATATE)        | NETTER-1  | 18%                                   | 20.0                                            |
| Everolimus + PRRT (sequence) | SeqEveRIV | 6.0% (Everolimus),<br>22.6% (PRRT)[3] | 16.1 (Everolimus),<br>24.5 (PRRT)[3]            |

## Summary and Future Directions

Clinical trial data to date suggest that **Sapanisertib** monotherapy has limited efficacy in heavily pretreated populations with refractory mRCC and rapalog-resistant PNETs. However, in combination with other agents, such as metformin and ziv-aflibercept, it has shown promising disease control rates in various advanced solid tumors. The safety profile of **Sapanisertib** is generally manageable, with hyperglycemia and rash being common toxicities.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from **Sapanisertib**, both as a single agent and in combination regimens. Further investigation into novel combination strategies is also warranted to enhance its anti-tumor activity. Comparing **Sapanisertib** directly with current standards of care in well-designed randomized controlled trials will be crucial to definitively establish its role in the treatment landscape of various cancers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AGILE: a seamless phase I/IIa platform for the rapid evaluation of candidates for COVID-19 treatment: an update to the structured summary of a study protocol for a randomised platform trial letter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medical diagnostic device for cancer margin detectio | MedPath [trial.medpath.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Clinical Trial: NCT03017833 - My Cancer Genome [mycancergenome.org]
- 15. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sapanisertib: A Comparative Analysis of Clinical Trial Performance in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612132#sapanisertib-clinical-trial-results-and-data-analysis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)